![molecular formula C23H25N3O4 B3615055 2-{4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3615055.png)
2-{4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione
Overview
Description
2-{4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione, also known as WAY-100635, is a selective serotonin receptor antagonist that is widely used in scientific research. This compound is a potent and highly specific antagonist of the serotonin 5-HT1A receptor, which is involved in a variety of physiological and pathological processes.
Mechanism of Action
2-{4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione acts as a selective antagonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. This receptor is involved in the regulation of mood, anxiety, and other physiological processes, and is the target of many drugs used to treat psychiatric disorders.
Biochemical and physiological effects:
The blockade of the serotonin 5-HT1A receptor by this compound has a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of hormone secretion, and the modulation of neuronal excitability. In addition, this compound has been shown to have anxiogenic and antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-{4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione in scientific research is its high specificity and potency as a serotonin 5-HT1A receptor antagonist. This allows researchers to selectively block the activity of this receptor without affecting other serotonin receptors or neurotransmitter systems. However, one limitation of using this compound is its relatively short half-life, which requires frequent dosing in animal experiments.
Future Directions
There are many potential future directions for research on 2-{4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione and the serotonin 5-HT1A receptor system. One area of interest is the role of this receptor in the regulation of social behavior and cognition, as well as its potential as a target for the treatment of autism spectrum disorders. Another area of interest is the potential use of this compound as a diagnostic tool for the early detection of mood disorders and other psychiatric conditions. Finally, further research is needed to elucidate the complex interactions between the serotonin 5-HT1A receptor and other neurotransmitter systems, and to develop new drugs that target this receptor with greater specificity and efficacy.
Scientific Research Applications
2-{4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione has been extensively used in scientific research to investigate the role of the serotonin 5-HT1A receptor in various physiological and pathological processes. This compound has been used to study the mechanisms of action of antidepressants, anxiolytics, and antipsychotics, as well as to investigate the role of the serotonin system in mood disorders, anxiety, and schizophrenia.
properties
IUPAC Name |
2-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-30-18-10-8-17(9-11-18)24-13-15-25(16-14-24)21(27)7-4-12-26-22(28)19-5-2-3-6-20(19)23(26)29/h2-3,5-6,8-11H,4,7,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINBYTRUKAKXHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-[(4-nitrophenyl)thio]benzoyl}azepane](/img/structure/B3615007.png)
![7-(4-bromophenyl)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3615011.png)
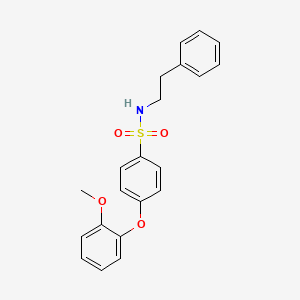
![3-amino-2-(1-azepanylcarbonyl)-7,7-dimethyl-4-phenyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B3615025.png)
![3-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-fluorophenyl)propanamide](/img/structure/B3615037.png)
![1-[(2,6-dichlorophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B3615041.png)
![2-imino-10-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B3615048.png)
![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3615057.png)
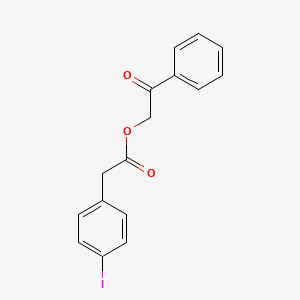
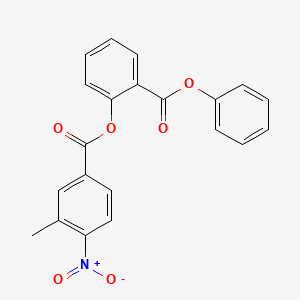
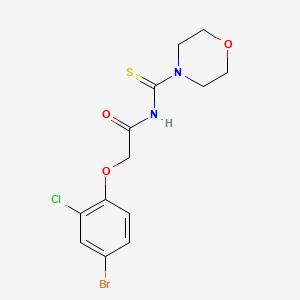
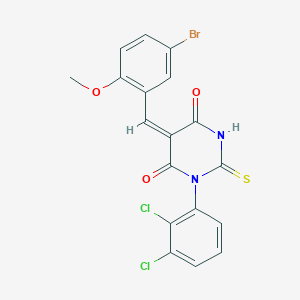
![2,2'-[2,6-pyridinediylbis(methylenethio)]bis[N-(2,6-dimethylphenyl)acetamide]](/img/structure/B3615089.png)
![methyl (5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B3615092.png)